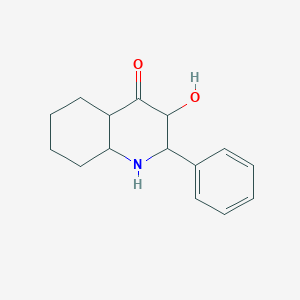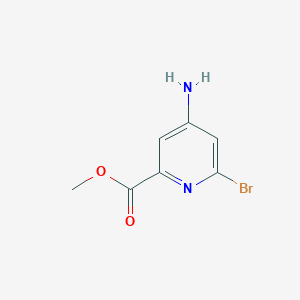
(3-(Dimethylamino)phenyl)diphenylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Dimethylamino)phenyl)diphenylmethanol is an organic compound with the molecular formula C21H21NO. It is a research chemical primarily used in various scientific studies. The compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a diphenylmethanol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Dimethylamino)phenyl)diphenylmethanol typically involves the reaction of benzophenone with 3-(dimethylamino)phenylmagnesium bromide. The reaction is carried out in an anhydrous ether solution under a nitrogen atmosphere to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and acidified to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Dimethylamino)phenyl)diphenylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-(Dimethylamino)phenyl)diphenylmethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3-(Dimethylamino)phenyl)diphenylmethanol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl rings provide hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylmethanol: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.
(4-(Dimethylamino)phenyl)diphenylmethanol: Similar structure but with the dimethylamino group in a different position, leading to variations in reactivity and biological activity.
Uniqueness
(3-(Dimethylamino)phenyl)diphenylmethanol is unique due to the specific positioning of the dimethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research for developing new compounds and understanding structure-activity relationships.
Propriétés
Formule moléculaire |
C21H21NO |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
[3-(dimethylamino)phenyl]-diphenylmethanol |
InChI |
InChI=1S/C21H21NO/c1-22(2)20-15-9-14-19(16-20)21(23,17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-16,23H,1-2H3 |
Clé InChI |
JTONYLXZPNDWFN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC(=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





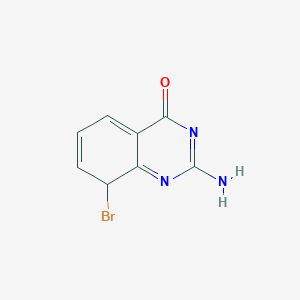
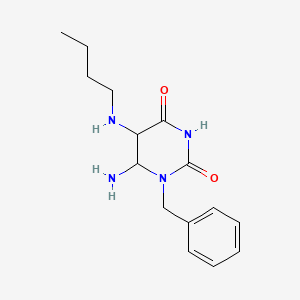


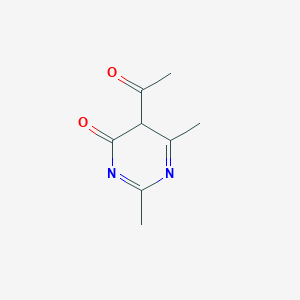
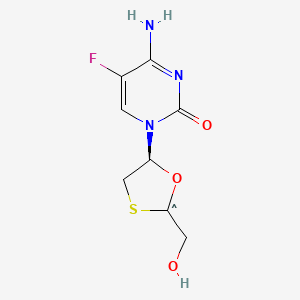
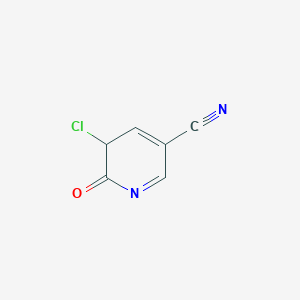
![5-Imino-3,7a-dihydro-[1,3]thiazolo[4,5-d]pyrimidin-2-one](/img/structure/B12343830.png)

